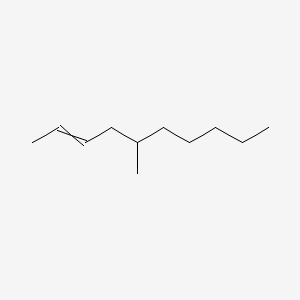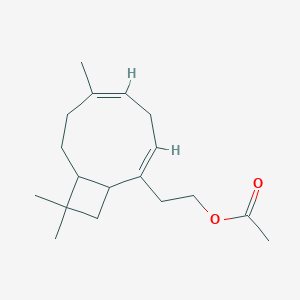
2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by its two fused rings and the presence of an acetate group, making it a subject of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the trimethyl groups: Methylation reactions are employed to introduce the three methyl groups at specific positions on the bicyclic core.
Attachment of the ethyl acetate group: This final step involves esterification, where an ethyl acetate group is attached to the bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can replace the acetate group or other functional groups on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(2Z,5E)-6,10,10-Trimethylbicyclo[7.2.0]undeca-2,5-dien-2-yl]ethanol: Similar in structure but with an ethanol group instead of an acetate group.
2,6,10,10-Tetramethylbicyclo[7.2.0]undeca-1,6-diene: Another bicyclic compound with a different arrangement of methyl groups.
2-Methylene-6,10,10-trimethylbicyclo(7.2.0)undec-5-ene: Features a methylene group and a different double-bond configuration.
Uniqueness
What sets 2-(6,10,10-Trimethylbicyclo(7.2.0)undeca-2,5-dien-2-yl)ethyl acetate apart is its specific combination of functional groups and its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
72987-56-5 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-[(2Z,5Z)-6,10,10-trimethyl-2-bicyclo[7.2.0]undeca-2,5-dienyl]ethyl acetate |
InChI |
InChI=1S/C18H28O2/c1-13-6-5-7-15(10-11-20-14(2)19)16-12-18(3,4)17(16)9-8-13/h6-7,16-17H,5,8-12H2,1-4H3/b13-6-,15-7- |
InChI-Schlüssel |
WXTWOJBDAKYXLP-GWMOXCNNSA-N |
Isomerische SMILES |
C/C/1=C/C/C=C(\C2CC(C2CC1)(C)C)/CCOC(=O)C |
Kanonische SMILES |
CC1=CCC=C(C2CC(C2CC1)(C)C)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


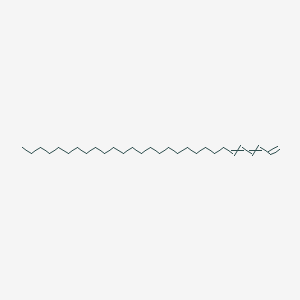
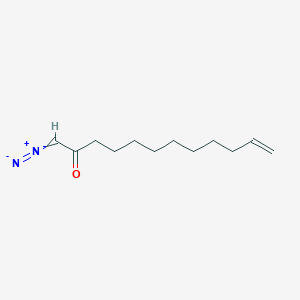
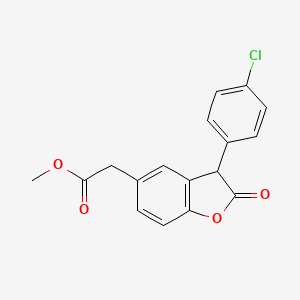
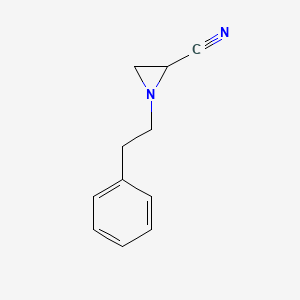
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
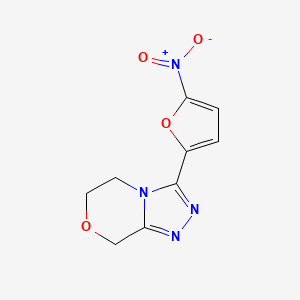
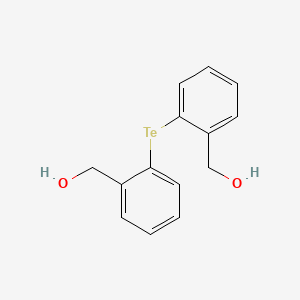
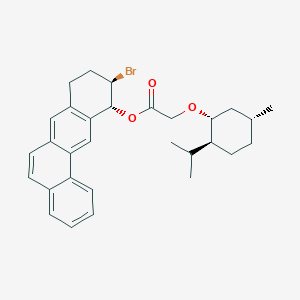
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
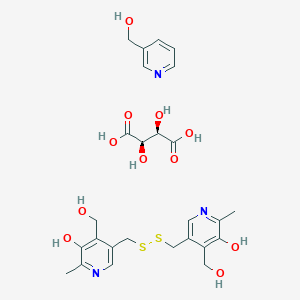
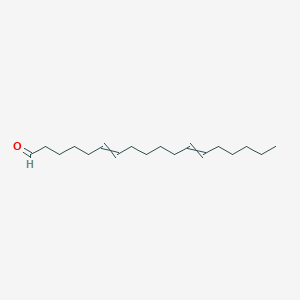
![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)
![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
